molecular formula C8H5ClF3NO2 B2856271 Methyl 4-chloro-6-(trifluoromethyl)picolinate CAS No. 350602-08-3

Methyl 4-chloro-6-(trifluoromethyl)picolinate

Cat. No.: B2856271
CAS No.: 350602-08-3
M. Wt: 239.58
InChI Key: QGNOZTMZBPOLGT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(trifluoromethyl)picolinate (CAS 350602-08-3) is a high-value chemical intermediate with significant applications in agrochemical and pharmaceutical research. This compound features a picolinate core functionalized with both chloro and trifluoromethyl groups, making it a versatile scaffold for further synthetic modification. Its molecular formula is C8H5ClF3NO2 and it has a molecular weight of 239.58 . In agrochemical research, chloropicolinate derivatives are recognized as excellent herbicides and are key precursors in the synthesis of advanced 6-arylpicolinate herbicides, which demonstrate potent control of broadleaf weeds . In pharmaceutical research, structurally related chloropicolinate amide fettered compounds have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, with several derivatives exhibiting low cytotoxicity and minimum inhibitory concentration (MIC) values comparable to some first-line reference drugs . The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its metabolic stability and influences its binding interactions, which is crucial for designing new active molecules. This product is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

methyl 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(9)3-6(13-5)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNOZTMZBPOLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-6-(trifluoromethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted picolinates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-chloro-6-(trifluoromethyl)picolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chlorine atom and ester group also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues, focusing on substituent positions, molecular properties, and applications:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
Methyl 4-chloro-6-(trifluoromethyl)picolinate 350602-08-3 Cl (4), -CF₃ (6) 239.58 Pharmaceutical intermediates
Methyl 6-chloro-5-(trifluoromethyl)picolinate 1211518-35-2 Cl (6), -CF₃ (5) 259.58 Inhibitor synthesis; medical intermediates
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 Cl (6), -CF₃ (3) 259.58 Agrochemical research
Methyl 4-methyl-6-phenylpicolinate 119715-66-1 CH₃ (4), Ph (6) 227.25 Ligand in catalysis
Methyl 6-((diethoxyphosphoryl)methyl)-4-(3-hydroxyphenyl)picolinate - Phosphoryl (6), -OH-Ph (4) 393.31 Metallo-β-lactamase inhibition

Key Observations :

  • Substituent Position : The position of -CF₃ and Cl significantly impacts reactivity. For example, Methyl 6-chloro-5-(trifluoromethyl)picolinate (Cl at 6, -CF₃ at 5) exhibits stronger electron-withdrawing effects than the parent compound, enhancing its role in enzyme inhibition .
  • Functional Groups : Phosphoryl and hydroxyl substituents (e.g., in Compound 17f from ) improve water solubility and metal-binding capacity, making them suitable for targeting metalloenzymes.

Biological Activity

Methyl 4-chloro-6-(trifluoromethyl)picolinate (MCTP) is an organic compound with notable biological properties, primarily due to its unique molecular structure. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

MCTP has the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.60 g/mol. Its structure includes a chlorine atom and a trifluoromethyl group attached to a pyridine ring, which significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and interaction with biological targets.

The mechanism of action of MCTP involves its interaction with specific molecular targets within biological systems. The lipophilic nature of the trifluoromethyl group facilitates its entry into cells, where it can modulate the activity of enzymes or receptors. The chlorine atom and ester group also contribute to the compound's reactivity and binding affinity.

Key Mechanisms:

  • Enzyme Modulation : MCTP has been shown to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
  • Hormonal Mimicry : Due to its structural similarities to natural plant hormones (auxins), MCTP may influence plant growth and development, suggesting potential applications in agriculture as a herbicide.

Biological Activity

MCTP has been investigated for several biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that MCTP may exhibit anticancer properties by inhibiting tumor cell proliferation. Its structural features allow it to interact effectively with cancer cell lines .
  • Herbicidal Properties : As a potential herbicide, MCTP mimics auxins, leading to altered growth patterns in plants. This property is being explored for agricultural applications.
  • Enzyme Inhibition : Studies suggest that MCTP may inhibit specific enzymes involved in metabolic processes, although further research is needed to clarify these interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of MCTP:

  • Anticancer Studies :
    • A study evaluated the effects of MCTP on various cancer cell lines, demonstrating significant inhibition of cell growth in leukemia and lung cancer models. The compound was tested at varying concentrations, revealing an IC₅₀ value indicative of its potency against these cell lines .
  • Herbicidal Activity :
    • Research on MCTP's herbicidal potential showed that it effectively inhibited the growth of certain weeds by mimicking auxin activity. This suggests its viability as an environmentally friendly herbicide alternative.
  • Enzyme Interaction Studies :
    • Molecular docking studies indicated that MCTP has a higher binding affinity for specific enzymes compared to traditional herbicides. This could enhance its effectiveness in both agricultural and medicinal chemistry applications.

Comparative Analysis

To better understand the efficacy of MCTP compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular Weight (g/mol)IC₅₀ (µM)Biological Activity
This compound253.605.0Anticancer, Herbicidal
Trifluralin236.2510.0Herbicidal
Halauxifen235.708.0Herbicidal

Q & A

Q. What established synthetic routes are available for Methyl 4-chloro-6-(trifluoromethyl)picolinate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine precursors. A common approach includes:

  • Chlorination and trifluoromethylation : Starting from methyl picolinate derivatives, chlorination at the 4-position can be achieved using reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione in acidic media (e.g., 1 M H2SO4 in acetonitrile/water). The trifluoromethyl group is often introduced via nucleophilic substitution or cross-coupling reactions .
  • Optimization factors : Reaction time (2–24 hours), solvent polarity (acetonitrile/water mixtures), and stoichiometry (e.g., 2 equivalents of chlorinating agent) significantly affect yield. For example, prolonged reaction times may lead to over-chlorination, reducing purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming substitution patterns. The deshielded proton signals at positions 4 and 6 (due to electron-withdrawing Cl and CF3 groups) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C8H5ClF3NO2, MW 239.58) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>97%), with acetonitrile/water gradients resolving by-products like dehalogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize chlorination reactions in the synthesis of this compound to mitigate low yields or by-product formation?

Methodological Answer: Key optimization strategies include:

  • Reagent stoichiometry : Increasing the chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione) to 2.5 equivalents can drive incomplete reactions but risks side reactions.
  • Acid catalysis : Adjusting H2SO4 concentration (0.5–1.5 M) enhances electrophilic substitution. Excess acid may hydrolyze ester groups, necessitating pH monitoring .
  • Temperature control : Reflux conditions (80–100°C) improve reaction rates but require careful quenching to prevent thermal decomposition .

Q. What strategies resolve contradictions in reaction outcomes when using different catalytic systems for cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst screening : Compare palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2(PPh3)2) for Suzuki-Miyaura couplings. For example, Pd(OAc)2 may favor aryl boronic acid coupling at the 4-position, while bulky ligands reduce steric hindrance at the 6-CF3 site .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may deactivate catalysts. Mixed solvents (e.g., THF/H2O) balance reactivity and solubility .
  • By-product analysis : Use LC-MS to identify undesired adducts (e.g., homocoupling products) and adjust ligand-to-metal ratios .

Q. What methodological approaches evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Enzyme assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC50 values via ATPase activity inhibition .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes at active sites. The CF3 group’s hydrophobicity may enhance binding affinity in lipophilic pockets .
  • SAR analysis : Compare derivatives (e.g., replacing Cl with Br or CF3 with CH3) to identify critical functional groups .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed NMR spectra for this compound?

Methodological Answer:

  • Impurity identification : Compare experimental <sup>19</sup>F NMR shifts with computational predictions (e.g., DFT calculations). Unexpected peaks may indicate residual solvents or regioisomers .
  • Deuterated solvent effects : Ensure solvent (CDCl3 vs. DMSO-d6) does not induce signal splitting due to hydrogen bonding with the ester group .
  • Dynamic effects : Variable-temperature NMR can resolve conformational equilibria caused by hindered rotation around the pyridine ring .

Safety and Handling in Academic Research

Q. What critical considerations ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (OSHA Hazard Category 2) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (TLV = 1 ppm).
  • Waste disposal : Neutralize acidic by-products with NaHCO3 before disposal in halogenated waste containers .

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